
1-(Pyrrolidin-1-yl)propan-2-amine
Vue d'ensemble
Description
The compound "1-(Pyrrolidin-1-yl)propan-2-amine" is a secondary amine that features a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of premafloxacin, an antibiotic, involves an asymmetric Michael addition followed by a stereoselective alkylation . This method could potentially be adapted for the synthesis of "1-(Pyrrolidin-1-yl)propan-2-amine" by modifying the starting materials and reaction conditions to suit the desired compound.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied. For example, the crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network stabilized by C-H…π and N-H…π-facial hydrogen bonds . These structural insights are valuable for understanding the molecular conformation and potential interaction sites of "1-(Pyrrolidin-1-yl)propan-2-amine".
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The Lewis acid-promoted cascade reaction involving a primary amine, 2-butynedioate, and propargylic alcohol to form 1,2-dihydropyridines demonstrates the reactivity of such compounds under specific conditions . This information can be useful in predicting the reactivity of "1-(Pyrrolidin-1-yl)propan-2-amine" in similar chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For instance, the complexation of a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine to Cadmium(II) highlights the coordination chemistry of nitrogen-containing ligands . This suggests that "1-(Pyrrolidin-1-yl)propan-2-amine" may also form complexes with metal ions, which could be relevant in various applications, including catalysis and material science.
Applications De Recherche Scientifique
Application 1: Intermediate in Organic Synthesis
- Summary of Application: The compound “1-(Pyrrolidin-1-yl)propan-2-amine” is an important intermediate in the synthesis of [(piperidinoalkanoyl)phenyl]propionates .
Application 2: Antagonist of the Vanilloid Receptor 1
- Summary of Application: Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized from “1-(Pyrrolidin-1-yl)propan-2-amine”, act as antagonists of the vanilloid receptor 1 .
Application 3: κ Opioid Receptor Antagonist
- Summary of Application: The compound “1-(Pyrrolidin-1-yl)propan-2-amine” is used in the synthesis of aminobenzyloxyarylamides, which act as selective antagonists for the κ opioid receptor .
- Results or Outcomes: The compound demonstrated antidepressant-like efficacy, attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Application 4: Antitrypanosomal and Antiplasmodial Activities
- Summary of Application: Derivatives of “1-(Pyrrolidin-1-yl)propan-2-amine” have been used in the synthesis of new 2-aminopyrimidine derivatives, which exhibit antitrypanosomal and antiplasmodial activities .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Application 5: Receptor Occupancy Tracer
- Summary of Application: The compound “1-(Pyrrolidin-1-yl)propan-2-amine” is used in the synthesis of aminobenzyloxyarylamides, which act as selective antagonists for the κ opioid receptor . These compounds are evaluated for potential use as receptor occupancy tracers .
- Results or Outcomes: The compound was found to have favorable properties for a tracer for receptor occupancy, including good specific versus nonspecific binding and good brain uptake .
Application 6: Synthesis of Imidazole Containing Compounds
- Summary of Application: The derivatives of “1-(Pyrrolidin-1-yl)propan-2-amine” are used in the synthesis of imidazole containing compounds . These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
The future directions for research on “1-(Pyrrolidin-1-yl)propan-2-amine” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. It’s also important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .
Propriétés
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGZKMHJXLDWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575775 | |
| Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)propan-2-amine | |
CAS RN |
50998-03-3 | |
| Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrrolidin-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




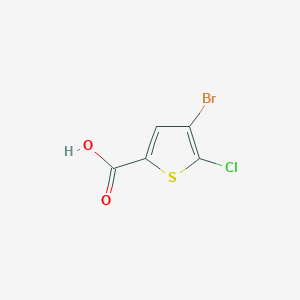
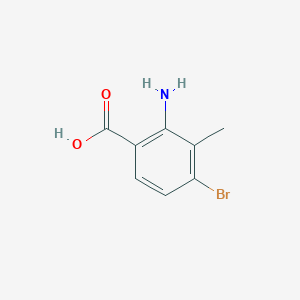
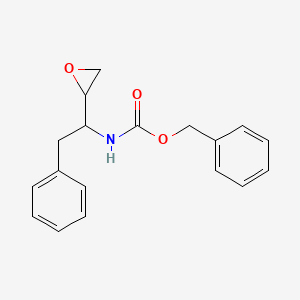
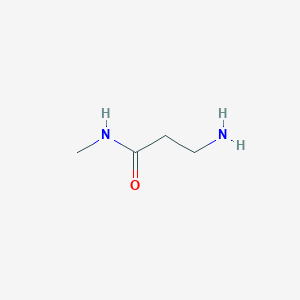
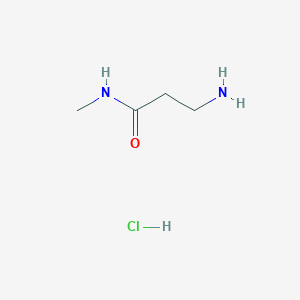

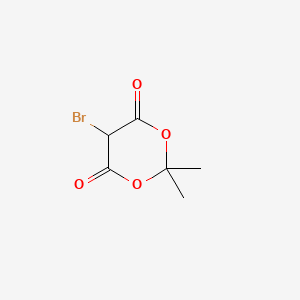

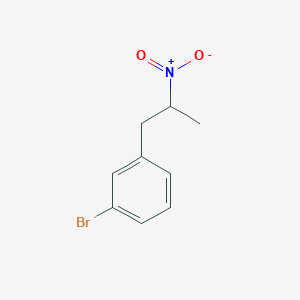
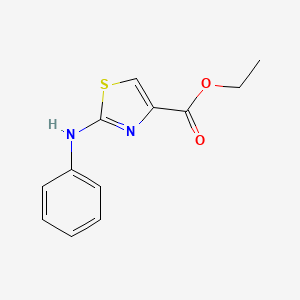

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)